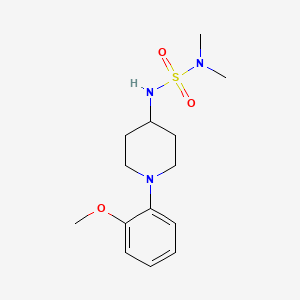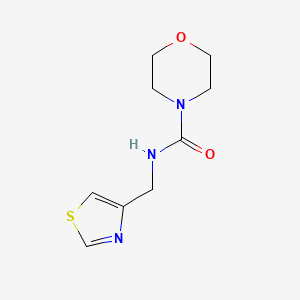
4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide, also known as MX-69, is a chemical compound that has been extensively studied for its potential applications in scientific research. MX-69 is a selective inhibitor of the protein-protein interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53. Inhibition of this interaction can lead to stabilization and activation of p53, which is a key regulator of cell cycle arrest and apoptosis. MX-69 has been shown to have potential as a tool compound for studying the role of p53 in cancer and other diseases.
作用機序
4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide works by inhibiting the interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, while p53 is a tumor suppressor protein that regulates cell cycle arrest and apoptosis. By inhibiting the MDM2-p53 interaction, this compound can lead to stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent biochemical and physiological effects in both cancer and non-cancerous cells. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to inhibition of tumor growth. In non-cancerous cells, this compound has been shown to have potential therapeutic effects in diseases such as heart disease and neurodegenerative disorders.
実験室実験の利点と制限
4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of the MDM2-p53 interaction, making it a useful tool for studying the role of p53 in cancer and other diseases. However, this compound has some limitations as well. It is a relatively new compound, and its long-term effects and potential toxicity are not yet fully understood. Additionally, this compound can be difficult to synthesize and purify, which can limit its availability for use in lab experiments.
将来の方向性
There are several potential future directions for research on 4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide. One area of interest is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of interest is the exploration of the potential therapeutic applications of this compound in non-cancerous diseases such as heart disease and neurodegenerative disorders. Finally, further research is needed to fully understand the long-term effects and potential toxicity of this compound.
合成法
4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide can be synthesized using a multi-step process that involves the reaction of 3-bromo-6-morpholin-4-ylpyridine with morpholine-2,4-dicarboxylic acid followed by purification and isolation of the desired product. The synthesis of this compound has been described in detail in several scientific publications.
科学的研究の応用
4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide has been used extensively in scientific research to study the role of p53 in cancer and other diseases. It has been shown to be a potent and selective inhibitor of the MDM2-p53 interaction, leading to activation of p53 and induction of cell cycle arrest and apoptosis in cancer cells. This compound has also been used to study the role of p53 in non-cancerous diseases such as heart disease and neurodegenerative disorders.
特性
IUPAC Name |
4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c16-14(21)12-10-20(5-8-24-12)15(22)18-11-1-2-13(17-9-11)19-3-6-23-7-4-19/h1-2,9,12H,3-8,10H2,(H2,16,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDUNIPVYQCCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)NC(=O)N3CCOC(C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542566.png)
![[3-[(4-methylphenyl)methyl]piperidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7542573.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]azepane-1-sulfonamide](/img/structure/B7542584.png)
![2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7542588.png)
![1-(Furan-2-ylmethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542594.png)
![3-[3-[(4-methylphenyl)methyl]piperidine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7542597.png)
![N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine](/img/structure/B7542605.png)
![2-(6-fluoro-1H-indol-3-yl)-N-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]ethanamine](/img/structure/B7542607.png)

![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-2-(6-fluoro-1H-indol-3-yl)ethanamine](/img/structure/B7542620.png)
![N-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7542621.png)
![N-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-4-pyrazol-1-ylbenzamide](/img/structure/B7542629.png)

![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7542657.png)